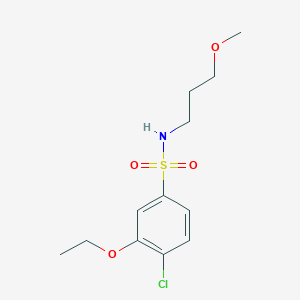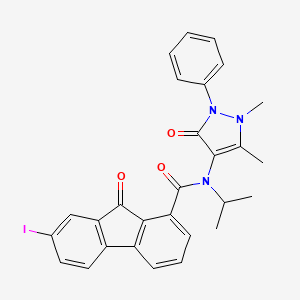![molecular formula C24H19F2N3OS2 B5009085 2-[(3-cyano-6-cyclopropyl-4-phenylpyridin-2-yl)thio]-N-{4-[(difluoromethyl)thio]phenyl}acetamide](/img/structure/B5009085.png)
2-[(3-cyano-6-cyclopropyl-4-phenylpyridin-2-yl)thio]-N-{4-[(difluoromethyl)thio]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules to achieve the desired structure. While the specific synthesis route for this compound is not directly reported, similar compounds have been synthesized through reactions involving intermediate compounds such as 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, indicating a potential pathway involving chloro-acetamide intermediates and subsequent reactions with appropriate thiols or cyanides to introduce the cyano and thio functional groups (K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using spectroscopic methods, including IR, NMR, and Mass spectrometry. These techniques provide insights into the arrangement of atoms and functional groups within the molecule, elucidating features such as bond lengths, angles, and molecular conformation. Studies on similar molecules have detailed their structures through such analyses, indicating the presence of aromatic rings, nitrogen-containing heterocycles, and substituted thiols as key structural elements (N. Boechat, M. Bastos, L. C. Maciel, W. B. Kover, S. Wardell, J. Wardell, 2011).
Chemical Reactions and Properties
The reactivity of this compound likely involves interactions at its functional groups, including the cyano, thio, and acetamide portions. These functionalities may undergo nucleophilic and electrophilic attacks, contributing to a variety of chemical reactions such as condensation, substitution, and cyclization. Similar compounds have demonstrated diverse reactivity, facilitating the synthesis of heterocyclic derivatives with significant biological activity (H. Shams, R. Mohareb, M. H. Helal, Amira Mahmoud, 2010).
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, solubility, and crystalline structure, are crucial for understanding its behavior in different environments. While specific data for this compound is not provided, related compounds have been characterized by their crystalline structures, showcasing the influence of intermolecular interactions on their physical state and stability (K. Saravanan, Elancheran Ramakrishnan, S. Divakar, S. Kabilan, S. Selvanayagam, 2016).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, define the compound's utility and potential applications. Analysis of similar compounds reveals their capability to participate in a broad range of chemical reactions, underlining the importance of functional groups in determining their chemical behavior (V. D. Dyachenko, A. N. Chernega, 2005).
Propiedades
IUPAC Name |
2-(3-cyano-6-cyclopropyl-4-phenylpyridin-2-yl)sulfanyl-N-[4-(difluoromethylsulfanyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2N3OS2/c25-24(26)32-18-10-8-17(9-11-18)28-22(30)14-31-23-20(13-27)19(15-4-2-1-3-5-15)12-21(29-23)16-6-7-16/h1-5,8-12,16,24H,6-7,14H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICARTDGCGBOPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC(=O)NC4=CC=C(C=C4)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-bromo-2-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B5009007.png)
![1-(4-chlorophenyl)-5-{[(4-methylpentyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5009008.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(4-chlorophenyl)piperazine](/img/structure/B5009020.png)

![1-methyl-4-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}piperazine](/img/structure/B5009026.png)

![N-(3-bromophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5009034.png)
![2-[(4-fluorobenzyl)thio]-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5009043.png)
![2-{[2-(2,4,6-trichlorophenoxy)ethyl]amino}ethanol](/img/structure/B5009060.png)

![dimethyl 2,2'-[1,3-phenylenebis(carbonylimino)]dibenzoate](/img/structure/B5009073.png)

![5-{3-bromo-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5009099.png)
